molecular formula C34H46IN5O9 B165863 6-Aipp-fsk CAS No. 136103-68-9

6-Aipp-fsk

Cat. No. B165863
M. Wt: 793.7 g/mol
InChI Key: QZSIAGIQDOMXEK-UZONJECRSA-N
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Description

6-Aipp-fsk is a compound that has been widely used in scientific research for its potential therapeutic applications. This compound is a derivative of forskolin, a natural compound found in the roots of the Indian Coleus plant. 6-Aipp-fsk has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for future research.

Mechanism Of Action

The mechanism of action of 6-Aipp-fsk involves the activation of the enzyme adenylate cyclase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels has been shown to have a variety of physiological effects, including the relaxation of smooth muscle, the inhibition of platelet aggregation, and the stimulation of insulin secretion.

Biochemical And Physiological Effects

6-Aipp-fsk has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and increase insulin secretion. Additionally, 6-Aipp-fsk has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Aipp-fsk in lab experiments is its stability and potency compared to forskolin. Additionally, 6-Aipp-fsk has been extensively studied, making it a well-understood compound. However, one limitation of using 6-Aipp-fsk is its cost and the complexity of its synthesis.

Future Directions

There are many potential future directions for research involving 6-Aipp-fsk. One area of research could be the use of 6-Aipp-fsk in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 6-Aipp-fsk could be studied for its potential use in treating viral infections such as COVID-19. Finally, further research could be conducted to better understand the mechanism of action of 6-Aipp-fsk and its potential therapeutic applications.

Synthesis Methods

The synthesis of 6-Aipp-fsk involves the modification of forskolin through the addition of an isopropyl group and an aminoindane group. This modification results in a compound that is more stable and has increased potency compared to forskolin. The synthesis of 6-Aipp-fsk is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

6-Aipp-fsk has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, 6-Aipp-fsk has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

136103-68-9

Product Name

6-Aipp-fsk

Molecular Formula

C34H46IN5O9

Molecular Weight

793.7 g/mol

IUPAC Name

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-6-[2-[3-(4-azido-3-(125I)iodanylphenyl)propanoylamino]ethylcarbamoyloxy]-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate

InChI

InChI=1S/C34H46IN5O9/c1-8-31(5)18-24(43)34(46)32(6)23(42)13-14-30(3,4)27(32)26(28(47-19(2)41)33(34,7)49-31)48-29(45)38-16-15-37-25(44)12-10-20-9-11-22(39-40-36)21(35)17-20/h8-9,11,17,23,26-28,42,46H,1,10,12-16,18H2,2-7H3,(H,37,44)(H,38,45)/t23-,26-,27-,28-,31-,32-,33+,34-/m0/s1/i35-2

InChI Key

QZSIAGIQDOMXEK-UZONJECRSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I]

SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I

Canonical SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I

synonyms

(125I)-6-AIPP-Fsk
2-(3-(4-azido-3-iodophenyl)propanamido)-N-ethyl-6-(aminocarbonyl)forskolin
6-AIPP-Fsk
6-AIPP-Fsk-125I
N-(3-(4-azido-3-iodophenyl)propionamide)-6-aminoethylcarbamylforskolin

Origin of Product

United States

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